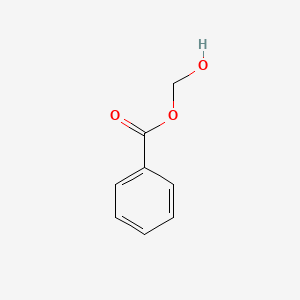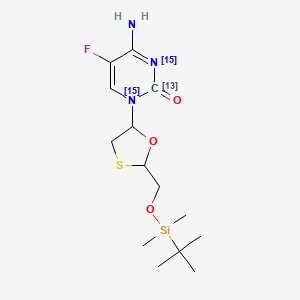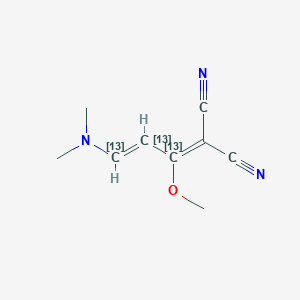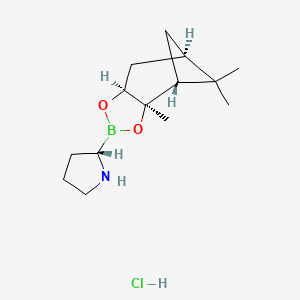
(S)-BoroPro-(-)-Pinanediol-HCl
描述
(S)-BoroPro-(-)-Pinanediol-HCl is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural properties and its ability to form stable complexes with various biomolecules. It is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, particularly in the development of enzyme inhibitors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BoroPro-(-)-Pinanediol-HCl typically involves the reaction of (S)-Pinanediol with a boronic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
(S)-BoroPro-(-)-Pinanediol-HCl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert this compound into its corresponding borane derivatives.
Substitution: Nucleophilic substitution reactions can replace the boronic acid group with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
科学研究应用
(S)-BoroPro-(-)-Pinanediol-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and as a tool for probing biological systems.
Industry: this compound is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-BoroPro-(-)-Pinanediol-HCl involves its ability to form stable complexes with biomolecules, particularly enzymes. The boronic acid group can interact with the active site of enzymes, inhibiting their activity. This interaction is often reversible, allowing for the compound to be used as a tool in studying enzyme mechanisms and developing enzyme inhibitors.
相似化合物的比较
Similar Compounds
®-BoroPro-(-)-Pinanediol-HCl: The enantiomer of (S)-BoroPro-(-)-Pinanediol-HCl, with similar chemical properties but different biological activities.
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but less specificity in biological systems.
Boronate Esters: Compounds with similar boron-containing functional groups, used in various chemical and biological applications.
Uniqueness
This compound is unique due to its chiral nature and its ability to form stable complexes with enzymes. This makes it particularly useful in the development of enzyme inhibitors and other therapeutic agents. Its specific interactions with biomolecules also make it a valuable tool in studying enzyme mechanisms and probing biological systems.
属性
IUPAC Name |
(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVMNBVQOPZMPY-NTEAFONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678786 | |
| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149716-73-4 | |
| Record name | Pyrrolidine, 2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



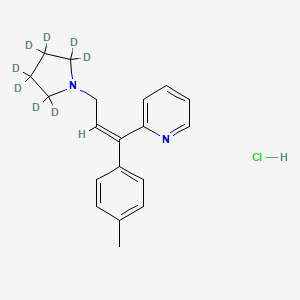


![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)
